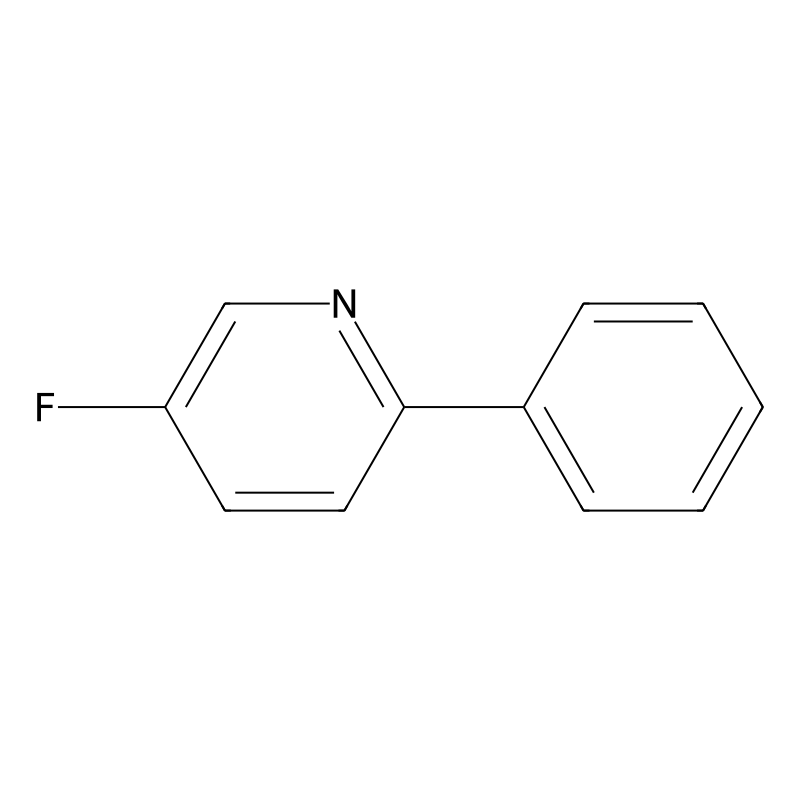5-Fluoro-2-phenylpyridine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Scientific Field: Medicinal Chemistry
Application: Fluoropyridines, including 5-Fluoro-2-phenylpyridine, are used in the synthesis of various medicinally important compounds.
Method of Application: The synthesis of these compounds often involves the introduction of fluorine atoms into lead structures.
Scientific Field: Agricultural Chemistry
Application: Fluoropyridines are used in the development of new agricultural products.
Method of Application: Similar to medicinal applications, the development of these agricultural products involves the introduction of fluorine atoms into lead structures.
Scientific Field: Radiobiology
5-Fluoro-2-phenylpyridine is a chemical compound characterized by its molecular formula and an average mass of approximately 173.19 g/mol. This compound appears as a colorless liquid with a distinctive olefinic, unsaturated ketone odor. It is soluble in water but insoluble in ether, making it useful in various chemical applications . The structure features a pyridine ring substituted at the 2-position with a phenyl group and a fluorine atom at the 5-position, contributing to its unique chemical properties.
Research indicates that 5-fluoro-2-phenylpyridine exhibits significant biological activity, particularly in the field of insecticidal applications. Its derivatives have been synthesized and tested for efficacy against various insect pests, showcasing promising results. The biological mechanisms underlying these activities are still under investigation but suggest potential for use in agricultural chemistry .
Several synthesis methods for 5-fluoro-2-phenylpyridine have been reported:
- Suzuki–Miyaura Cross-Coupling: This method involves coupling 2,3-dichloro-5-trifluoromethylpyridine with 4-hydroxyphenylboronic acid under palladium catalysis to yield intermediates that can be further functionalized .
- Nucleophilic Substitution: Another approach includes nucleophilic substitution reactions involving 4-(3-chloro-5-trifluoromethyl)pyridin-2-yl phenol and 5-fluoro-2-nitrobenzoic acid, which can be conducted in solvents like dimethylformamide at elevated temperatures .
- Electrochemical Methods: Recent studies have explored electrochemical methods for functionalizing the compound, allowing for selective modifications at the ortho position of the phenyl ring .
5-Fluoro-2-phenylpyridine finds applications across various fields:
- Agricultural Chemistry: Its insecticidal properties make it valuable for pest control formulations.
- Pharmaceuticals: The compound serves as a building block for synthesizing biologically active molecules.
- Material Science: It is utilized in developing new materials with specific electronic or optical properties due to its unique structure.
Interaction studies involving 5-fluoro-2-phenylpyridine focus on its reactivity with biological targets and other chemical species. These studies examine how the fluorine substituent affects binding affinities and reactivity profiles compared to non-fluorinated analogs. Understanding these interactions is crucial for optimizing its use in drug design and agricultural applications.
Several compounds share structural similarities with 5-fluoro-2-phenylpyridine, each exhibiting unique properties:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Phenylpyridine | No fluorine substituent | More stable and less reactive |
| 5-Chloro-2-phenylpyridine | Chlorine instead of fluorine | Different electrophilic substitution patterns |
| 4-Fluoro-2-phenylpyridine | Fluorine at the 4-position | Altered electronic properties |
| 6-Fluoro-2-phenylpyridine | Fluorine at the 6-position | Potentially different biological activity |
These comparisons highlight how variations in substituents can significantly influence chemical behavior, reactivity, and biological activity.








